2,4-Dimethyl-8-nitroquinoline

Isomer differentiation Melting point analysis Quality control

2,4-Dimethyl-8-nitroquinoline (CAS 2801-28-7) belongs to the nitroquinoline class of heterocyclic compounds and is characterized by a nitro group at the 8-position and methyl substituents at the 2- and 4-positions of the quinoline ring. It is primarily utilized as a key synthetic intermediate in the preparation of 8-aminoquinoline antimalarial drug candidates, including primaquine analogs, where the specific 2,4-dimethyl-8-nitro substitution pattern is structurally required for downstream functionalization.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B12966438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-8-nitroquinoline
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C11H10N2O2/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13(14)15/h3-6H,1-2H3
InChIKeyACDJJRZSUBAOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-8-nitroquinoline: A Defined 8-Nitroquinoline Intermediate for Antimalarial Precursor Synthesis and Isomer-Controlled Procurement


2,4-Dimethyl-8-nitroquinoline (CAS 2801-28-7) belongs to the nitroquinoline class of heterocyclic compounds and is characterized by a nitro group at the 8-position and methyl substituents at the 2- and 4-positions of the quinoline ring [1]. It is primarily utilized as a key synthetic intermediate in the preparation of 8-aminoquinoline antimalarial drug candidates, including primaquine analogs, where the specific 2,4-dimethyl-8-nitro substitution pattern is structurally required for downstream functionalization [2]. The compound is a yellow crystalline solid with a well-defined melting point of 149.5–150 °C, which serves as a critical identity and purity discriminator against its positional isomers [1].

Why 2,4-Dimethyl-8-nitroquinoline Cannot Be Replaced by Generic Nitroquinolines in Regioselective Synthesis


Within the 8-nitroquinoline class, positional isomerism exerts a profound influence on physical properties, solubility, and reactivity that directly impacts synthetic utility and product purity. The 2,4-dimethyl-8-nitro derivative exhibits a melting point (149.5–150 °C) [1] that differs markedly from its 6-nitro isomer (163–164 °C) and the 2,6-dimethyl-8-nitro analog (116–117 °C) , enabling unambiguous identity confirmation and purity verification. The 8-nitro group ortho to the quinoline nitrogen reduces basicity relative to other nitro isomers, a property exploited for selective acid-extractive separation from nitration mixtures [1]. Substituting an incorrect isomer compromises downstream regioselective transformations—the 2,4-dimethyl-8-nitro substitution pattern is specifically required for conversion to the 8-aminoquinoline pharmacophore of primaquine-type antimalarials [2]. These differences render simple in-class substitution without identity verification ineffective for reliable research or industrial application.

2,4-Dimethyl-8-nitroquinoline: Head-to-Head Quantitative Differentiation Against Closest Analogs


Melting Point Signature for Isomeric Identity Control: 2,4-Dimethyl-8-nitroquinoline vs. 6-Nitro-2,4-dimethylquinoline

In the nitration of 2,4-dimethylquinoline, the 8-nitro and 6-nitro positional isomers co-form and must be rigorously distinguished. Price et al. (1946) determined that pure 2,4-dimethyl-8-nitroquinoline melts sharply at 149.5–150 °C, while the 6-nitro isomer melts at 163–164 °C [1]. The 13–14 °C melting point depression relative to the 6-nitro isomer provides a direct, instrument-free method for confirming isomeric identity and detecting 6-nitro contamination.

Isomer differentiation Melting point analysis Quality control

Basicity-Driven Isomer Separation: Selective Acid Extraction Enabled by the Ortho-Nitro Effect

The 8-nitro group, positioned ortho to the quinoline nitrogen, reduces the basicity of 2,4-dimethyl-8-nitroquinoline relative to other nitration isomers. Price et al. exploited this property: repeated extraction of the crude nitration mixture (m.p. 90–110 °C) with dilute hot sulfuric acid selectively dissolved the more basic 6-nitro isomer, leaving an acid-insoluble residue enriched in the 8-nitro derivative, which after recrystallization melted at 139–143 °C and was further purified to 149.5–150 °C [1]. The less basic 8-nitro isomer thus partitions preferentially into the organic phase, enabling scalable separation.

Isomer separation Basicity differential Acid extraction

Synthetic Yield and Regiospecificity via Baeyer Reaction: Direct Access to the 8-Nitro Isomer

While direct nitration of 2,4-dimethylquinoline produces a mixture of 8-nitro and 6-nitro isomers requiring separation, the Baeyer reaction using o-nitroaniline, paraldehyde, and acetone provides direct regiospecific access to 2,4-dimethyl-8-nitroquinoline. Price et al. reported that this Baeyer condensation yielded 5.5 g of the desired 8-nitro isomer (from 35 g o-nitroaniline), melting at 145–147 °C crude and 149–150 °C after one recrystallization, with mixed melting point confirmation against the nitration-derived product showing no depression [1]. In contrast, the analogous synthesis of 8-nitro-2,6-dimethylquinoline via Doebner–von Miller reaction initially yielded only ~1%, later improved to 25.4% (170 g from 505 g 3-nitro-4-aminotoluene) [1].

Regiospecific synthesis Baeyer reaction Synthetic yield

Structural Specificity as an Antimalarial Precursor: 2,4-Dimethyl Substitution Required for Primaquine Scaffold Construction

The 2,4-dimethyl-8-nitroquinoline scaffold is not an arbitrary nitroquinoline but a necessary precursor for the 8-aminoquinoline antimalarial pharmacophore. Guchhait et al. (2009) explicitly identify 2,4-disubstituted-8-nitroquinolines as 'important precursors for the synthesis of antimalarial primaquine drug-like molecules' and developed a dedicated multicomponent Povarov–dehydrogenation method for their efficient preparation [1]. The 2- and 4-methyl groups are integral to the final drug structure; replacing with 8-nitroquinoline (m.p. 89–91 °C, lacking methyl groups) [2] or 2,6-dimethyl-8-nitroquinoline (m.p. 116–117 °C) alters the substitution pattern and precludes direct conversion to the target primaquine analog.

Antimalarial precursor Primaquine scaffold 8-Aminoquinoline

Procurement-Guided Application Scenarios for 2,4-Dimethyl-8-nitroquinoline


Antimalarial Drug Discovery: Primaquine Analog Synthesis

Research groups synthesizing 8-aminoquinoline antimalarial candidates require the 2,4-dimethyl-8-nitro substitution pattern as the direct precursor scaffold. The compound is reduced to the 8-amino derivative and elaborated to primaquine-type molecules, as demonstrated by the Povarov-based methodology specifically developed for 2,4-disubstituted-8-nitroquinolines [1]. Procuring the correct isomer with verified melting point (149.5–150 °C) [2] ensures the synthetic sequence proceeds without regioisomeric ambiguity.

Isomeric Reference Standard for Analytical Method Development

The sharp and distinct melting point of 2,4-dimethyl-8-nitroquinoline (149.5–150 °C) versus its 6-nitro isomer (163–164 °C) [2] makes it a valuable reference standard for HPLC, GC-MS, or DSC method development aimed at resolving and quantifying isomeric impurities in nitration product mixtures. Its well-characterized MS spectrum in the Wiley Registry [3] further supports its use as an analytical benchmark.

Chemical Process Development: Scalable Isomer Separation by Acid Extraction

Industrial-scale nitration of 2,4-dimethylquinoline inevitably produces a mixture of 8- and 6-nitro isomers. The reduced basicity of the 8-nitro isomer, documented by its insolubility in dilute hot sulfuric acid [2], enables a scalable, non-chromatographic purification protocol. Procurement of pre-purified 2,4-dimethyl-8-nitroquinoline with certified isomeric purity reduces downstream processing costs and improves overall process efficiency.

Structure–Activity Relationship (SAR) Studies on Nitroquinoline Pharmacophores

For medicinal chemistry programs exploring the impact of nitro group positioning on biological activity, 2,4-dimethyl-8-nitroquinoline serves as a defined comparator to 6-nitro-2,4-dimethylquinoline and 5-nitro-2,6-dimethylquinoline [2]. Its distinct NMR signature, characterized by TONIC (Twisted Orthogonal Nitro Induced Chemical shift) effects [4], provides spectroscopic handles for structure confirmation in SAR libraries.

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